hemoglobin Torino
Description
Properties
CAS No. |
104052-32-6 |
|---|---|
Molecular Formula |
C36H41N3O6.ClH |
Synonyms |
hemoglobin Torino |
Origin of Product |
United States |
Molecular Basis of Hemoglobin Torino
Genetic Alterations Underlying Hemoglobin Torino
This compound results from a genetic mutation within the alpha-globin gene locus. oncohemakey.comithanet.eu
Specific Point Mutation: Presumed TTC→GTC Transition
The underlying genetic alteration in this compound is presumed to be a point mutation involving a transition from TTC to GTC at codon 43 of an alpha-globin gene. ithanet.eupsu.edu This type of mutation involves the substitution of a single nucleotide base. savemyexams.com
Localization within the Alpha-Globin Gene Locus (α2 or α1)
The mutation responsible for this compound can occur in either the alpha-2 (α2) or alpha-1 (α1) globin gene, which are located within the alpha-globin gene cluster on chromosome 16. ithanet.euwikipedia.orgwikipedia.orgnih.govmedlineplus.gov The coding sequences of the HBA2 and HBA1 genes are identical, although they differ in other regions. wikipedia.orgwikipedia.orgnih.gov
Transcriptional and Translational Consequences of the Mutation
Genetic mutations can impact protein synthesis at both the transcriptional and translational levels. khanacademy.org Mutations affecting globin genes can lead to reduced mRNA levels due to impaired transcription or processing, or trigger accelerated mRNA decay if they introduce premature stop codons. haematologica.org While the precise transcriptional and translational consequences specific to the TTC→GTC mutation in this compound are not extensively detailed in the search results, point mutations can alter the mRNA sequence, potentially affecting translation and the resulting amino acid chain. savemyexams.comkhanacademy.org The presence of an abnormal alpha-globin chain in this compound indicates that the mutation is transcribed into mRNA and subsequently translated into a modified protein. nih.gov
Protein Structural Abnormalities in this compound
The genetic mutation in this compound leads to a specific alteration in the protein structure of the alpha-globin chain. oncohemakey.comresearchgate.net
Primary Amino Acid Substitution: Phenylalanine to Valine at α43(CE1)
The defining structural abnormality in this compound is the substitution of the amino acid Phenylalanine (Phe) with Valine (Val) at position 43 in the alpha-globin chain. ithanet.eupsu.edunih.govresearchgate.netCurrent time information in Turin, IT.deepdyve.comnih.govkarger.comnih.govnih.gov This position is denoted as α43(CE1), indicating its location within the CE1 segment of the alpha-globin chain. ithanet.eupsu.edunih.govnih.govkarger.comnih.gov
Impact on Globin Chain Folding and Stability
Perturbations in Alpha-Globin Tertiary Structure
The mutation in this compound occurs at position α58, which corresponds to the distal histidine (HisE7) in the alpha-globin chain. nih.govnih.gov The distal histidine is located in the heme pocket and plays a crucial role in stabilizing bound oxygen and preventing the oxidation of the heme iron. The substitution of this histidine with a tyrosine residue in this compound introduces a bulkier, aromatic amino acid into this critical region. This change in amino acid properties and size at position E7 is expected to alter the local protein environment around the heme group. oncohemakey.com
The distal histidine normally interacts with the ligand bound to the heme iron. Its replacement by tyrosine can lead to altered steric and electronic interactions within the heme pocket, potentially disrupting the precise spatial arrangement of amino acid residues that constitute the tertiary structure of the alpha-globin subunit. While specific detailed research findings quantifying the precise degree of tertiary structure perturbation solely for this compound were not extensively found in the search results, general principles of protein structure dictate that such a substitution at a critical functional site will induce conformational changes in the surrounding polypeptide chain. oncohemakey.comsavemyexams.com Studies on other hemoglobin M variants, which also involve substitutions at distal or proximal histidines, demonstrate that these mutations can lead to significant alterations in the local heme environment and protein conformation. researchgate.net
Alterations in Quaternary Assembly of Hemoglobin Tetramers
Normal adult hemoglobin (Hb A) is a heterotetramer composed of two alpha (α) and two beta (β) globin subunits (α₂β₂). mun.cawikipedia.orgwikipedia.org These four subunits assemble through non-covalent interactions to form the functional hemoglobin molecule. wikipedia.org The quaternary structure of hemoglobin is crucial for its allosteric properties, including cooperative oxygen binding. proteopedia.org
Heme-Globin Interaction Dynamics in the Variant Form
The interaction between the heme group and the surrounding globin chain is fundamental to hemoglobin function, particularly in reversible oxygen binding. proteopedia.org In this compound, the α58(E7)His→Tyr substitution directly impacts the distal heme pocket of the alpha chain. nih.govnih.gov The distal histidine normally forms a hydrogen bond with bound oxygen, stabilizing the oxy-hemoglobin state and influencing oxygen affinity.
Biophysical and Functional Characterization of Hemoglobin Torino
Spectroscopic and Conformational Studies
Spectroscopic techniques are powerful tools for probing the structure and dynamics of proteins, including hemoglobin variants. These methods can provide insights into the electronic state of the heme group, the secondary and tertiary structure of the protein, and conformational changes that occur upon ligand binding or due to mutations.
Analysis of Soret Absorption Characteristics
Fluorescence Spectroscopy for Conformational Dynamics
Fluorescence spectroscopy is a sensitive technique used to study protein conformation, dynamics, and interactions researchgate.netresearchgate.netunito.itnih.gov. Intrinsic fluorescence in proteins primarily arises from tryptophan, tyrosine, and phenylalanine residues. Changes in the fluorescence intensity, emission maximum, or fluorescence lifetime of these residues can indicate changes in their local environment or protein conformation researchgate.netnih.gov. Hemoglobin itself has relatively low intrinsic fluorescence due to efficient energy transfer to the heme group, but fluorescence can be used to study interactions with fluorescent ligands or to monitor conformational changes that affect the environment of fluorescent residues unito.it. Fluorescence spectroscopy can also be applied to analyze the composition and oxygenation status of hemoglobin in red blood cells nih.gov. While fluorescence spectroscopy is a useful method for investigating the conformational dynamics of hemoglobins (B146990) and their interactions researchgate.netresearchgate.netunito.it, specific fluorescence spectroscopy data pertaining directly to Hemoglobin Torino (alpha43(CD1)Phe->Val) were not identified in the consulted literature.
Oxygen Binding Properties and Allosteric Regulation
Hemoglobin's primary function is to transport oxygen, a process characterized by its oxygen binding properties and allosteric regulation. This compound exhibits altered oxygen binding behavior compared to normal hemoglobin.
Oxygen Dissociation Curve Analysis of this compound
The oxygen dissociation curve (ODC) illustrates the relationship between the partial pressure of oxygen (PO2) and the percentage of hemoglobin saturation with oxygen (YO2) nih.govaklectures.comwikipedia.org. Normal adult hemoglobin (Hb A) displays a sigmoidal ODC, reflecting cooperative binding of oxygen to its four subunits wikipedia.orgucl.ac.uklitfl.com. This cooperativity means that the binding of one oxygen molecule increases the affinity of the remaining binding sites for oxygen aklectures.comsandiego.edu. Hemoglobin variants can exhibit altered ODCs, which are typically shifted to the left (increased oxygen affinity) or right (decreased oxygen affinity) compared to the normal curve nih.govucl.ac.uklitfl.com. Studies on this compound have indicated that it has a lower oxygen affinity than normal hemoglobin nih.govkarger.com. This lower affinity is reflected as a rightward shift of the oxygen dissociation curve nih.govucl.ac.uk. The mutation at alpha43(CD1)Phe->Val, located in the heme pocket, likely interferes with the normal cooperative oxygen binding process karger.comhaematologica.org.
Determination of P50 Values and Oxygen Affinity State
The P50 value is defined as the partial pressure of oxygen at which hemoglobin is 50% saturated with oxygen ucl.ac.ukbrainly.comderangedphysiology.comacutecaretesting.org. It is a standard quantitative measure of hemoglobin's oxygen affinity ucl.ac.ukacutecaretesting.org. A higher P50 value indicates a lower affinity for oxygen (a rightward shift of the ODC), meaning that a higher partial pressure of oxygen is required to achieve 50% saturation. Conversely, a lower P50 indicates a higher affinity for oxygen (a leftward shift of the ODC) ucl.ac.ukderangedphysiology.comacutecaretesting.org.
Research on this compound has shown that haemolysates containing this variant have a P50 value that is higher than that of normal haemolysate karger.com. Specifically, one study reported a P50 value approximately 13% higher for haemolysate containing this compound compared to a control karger.com. This finding quantitatively confirms the lower oxygen affinity of this compound. The mutation at alpha43(CD1)Phe->Val is located at a critical position within the alpha chain's heme pocket, and its substitution by valine likely disrupts the precise interactions necessary for stabilizing the oxygenated R-state, thus favoring the deoxygenated T-state and resulting in decreased oxygen affinity karger.comhaematologica.org.
The altered oxygen affinity of this compound is a key functional consequence of the alpha43(CD1)Phe->Val mutation. The reported higher P50 value is consistent with the clinical observation of inclusion body anemia associated with this unstable hemoglobin variant nih.govkarger.com.
Table: Comparison of P50 Values
| Hemoglobin Type | P50 Value (approximate) | Oxygen Affinity | Source |
| Normal Hemoglobin A | ~26.7 mmHg | Normal | derangedphysiology.comacutecaretesting.org |
| This compound | ~13% higher than normal | Lower | karger.com |
Note: The exact P50 for this compound would depend on the proportion of Hb Torino in the haemolysate and experimental conditions. The 13% higher value is relative to a control haemolysate karger.com.
Molecular Mechanisms of Altered Oxygen Affinity
The primary function of hemoglobin is the cooperative binding and transport of oxygen. Normal hemoglobin (Hb A) transitions between two main conformational states: the tense (T) state, which has a lower affinity for oxygen, and the relaxed (R) state, which has a higher affinity for oxygen. ucl.ac.ukcsun.eduahajournals.org This allosteric transition is crucial for efficient oxygen uptake in the lungs and release in the tissues. ucl.ac.ukahajournals.orgwikipedia.org Alterations in the globin chain structure, such as those found in hemoglobin variants like Hb Torino, can disrupt this delicate balance and affect oxygen affinity.
Missense mutations at critical positions, particularly those affecting the interaction between heme and globin, can lead to unstable hemoglobins with altered oxygen affinity. haematologica.org In the case of Hb Torino, the substitution of phenylalanine with valine at α43 (CE1) is located at a heme contact site. psu.edu While specific functional studies on isolated Hb Torino regarding oxygen affinity were not available in the searched literature, comparable unstable hemoglobin variants with mutations at this position or similar critical sites are noted to cause a shift of the heme towards a lower oxygen affinity conformation, which can aggravate the anemic state. haematologica.org However, some unstable hemoglobin variants can also exhibit high oxygen affinity. nih.gov
Conformational Transitions (R and T States) in the Variant
The transition between the T (tense) and R (relaxed) states in hemoglobin is a key aspect of its cooperative oxygen binding. The T state is stabilized in the absence of oxygen, while oxygen binding promotes the transition to the R state, increasing the affinity for subsequent oxygen molecules. csun.eduwikipedia.org This structural change involves the rearrangement of interactions between subunits, including an approximate 15° rotation of one αβ dimer relative to the other (α1β1 relative to α2β2) around a virtual axis. nih.govaklectures.com
The α43 (CE1) phenylalanine residue in the alpha chain is located near the heme group. Its substitution with valine in Hb Torino can potentially influence the conformational flexibility of the alpha subunit and, consequently, the stability of the T and R states. While direct studies detailing the specific impact of the α43(CE1)Phe→Val mutation on the R to T state transition in isolated Hb Torino were not found, mutations at heme contact sites are known to affect the structural stability and potentially perturb the allosteric equilibrium between the T and R states. haematologica.org Unstable hemoglobin variants, in general, can have altered conformational properties that contribute to their functional abnormalities and propensity for denaturation.
Role of the α1β2 Interface in Variant Function
The α1β2 (and α2β1) interface in the hemoglobin molecule plays a principal role in cooperative oxygen binding and the transition between the deoxy (T) and oxy (R) quaternary structures. mdpi.comresearchgate.net This interface is known as the "switch region" and involves crucial contact points between the α1β1 and α2β2 dimers. nih.gov Changes in the atomic contacts at the α1β2/α2β1 interfaces can significantly impact oxygen affinity. nih.gov For instance, alterations in intersubunit interactions can lead to a more flexible structure that shifts the allosteric equilibrium towards the R state, increasing oxygen affinity. nih.gov
Thermal and Oxidative Stability Investigations
This compound is recognized as an unstable hemoglobin variant. psu.eduhaematologica.org Unstable hemoglobins are prone to denaturation and precipitation within red blood cells, leading to the formation of Heinz bodies and subsequent hemolytic anemia. mdpi.comCurrent time information in Turin, IT.nih.gov The instability of Hb Torino is likely a key factor in its pathogenicity.
Assessment of Protein Unstability and Aggregation Propensity
Protein instability and aggregation are significant issues for many proteins, including hemoglobin variants. bmmj.orgresearchgate.net Factors such as temperature, pH, and the presence of additives can influence protein stability and aggregation. bmmj.org Unstable hemoglobin variants, due to their inherent structural defects, have an increased propensity to unfold and aggregate compared to normal hemoglobin. haematologica.orgmdpi.comCurrent time information in Turin, IT.
Studies on unstable hemoglobins, including those with mutations at or near the heme group, have shown that they denature and precipitate. nih.gov This denaturation process can be accelerated by factors such as elevated temperatures. spectroscopyonline.com The substitution of phenylalanine with valine at α43 in Hb Torino, being at a heme contact site, likely disrupts the proper interaction between the heme and the globin chain, leading to a less stable molecule. haematologica.org This reduced stability increases the likelihood of the alpha subunits unfolding and aggregating. While specific quantitative data on the thermal denaturation temperature or aggregation rate of isolated Hb Torino was not found, its classification as an unstable hemoglobin implies a reduced threshold for unfolding and an increased tendency to form aggregates within erythrocytes.
Molecular Mechanisms of Heinz Body Formation
Heinz bodies are intracellular inclusions found in erythrocytes, composed of denatured and aggregated hemoglobin. mdpi.comCurrent time information in Turin, IT.nih.gov Their formation is a hallmark of oxidative injury to red blood cells and is commonly associated with unstable hemoglobin variants and defects in the erythrocyte's reducing system. nih.gov
The molecular mechanism of Heinz body formation in unstable hemoglobinopathies like Hb Torino involves the denaturation of the abnormal hemoglobin. mdpi.comCurrent time information in Turin, IT.nih.gov This denaturation can be triggered or exacerbated by oxidative stress. haematologica.orgnih.gov Unstable hemoglobins are more susceptible to oxidation, which can lead to the dissociation of heme from the globin chains. nih.gov The resulting heme-depleted globin chains, particularly the beta chains, are highly unstable and prone to aggregation. nih.gov These aggregates then attach to the erythrocyte membrane, forming visible Heinz bodies. nih.gov
In the context of Hb Torino, the α43(CE1)Phe→Val mutation likely weakens the interaction between the alpha chain and its heme group. haematologica.org This diminished interaction can facilitate heme loss, especially under oxidative conditions. The release of heme leads to the unfolding and aggregation of the alpha globin chains, contributing to the formation of Heinz bodies. The presence of Heinz bodies reduces the elasticity and deformability of erythrocytes, leading to their premature removal by macrophages in the spleen and resulting in hemolytic anemia. nih.gov
Susceptibility to Oxidative Damage In Vitro
Hemoglobin is susceptible to oxidative damage, both in its normal form and particularly in unstable variants. semanticscholar.orgmdpi.comnih.gov Oxidative stress can lead to the formation of methemoglobin (ferric iron, Fe³⁺) and higher oxidation states like ferryl hemoglobin (Fe⁴⁺), which are functionally impaired and can generate reactive oxygen species (ROS). nih.govnih.govfrontiersin.org
Unstable hemoglobin variants, including those affecting heme contact sites, are generally more vulnerable to oxidative damage compared to Hb A. haematologica.orgsemanticscholar.org The structural perturbations caused by the mutation in Hb Torino likely expose susceptible amino acid residues to oxidation and weaken the protective environment around the heme iron. This increased susceptibility to oxidation can initiate a cascade of events, including heme loss and protein aggregation, as discussed in the context of Heinz body formation. nih.gov
While specific in vitro studies quantifying the oxidative susceptibility of isolated Hb Torino were not found in the provided snippets, the link between unstable hemoglobins and oxidative stress-induced Heinz body formation is well-established. mdpi.comCurrent time information in Turin, IT.nih.gov The α43(CE1)Phe→Val substitution in Hb Torino is expected to increase its vulnerability to oxidative damage in vitro, contributing to its instability and pathogenicity. Studies on other hemoglobin variants have demonstrated how mutations can affect oxidative stability and the formation of oxidation products like glutathionylated hemoglobin (HbSSG), which can serve as a marker of oxidative stress. semanticscholar.orgmdpi.com
Cellular and Molecular Pathophysiology of Hemoglobin Torino
Erythroid Cell Biology and Hemoglobin Torino Expression
Erythroid cells are specialized in the production of hemoglobin, a tetrameric protein composed of globin chains and heme groups. wikipedia.org The expression of variant hemoglobins (B146990) like this compound interferes with the intricate processes of hemoglobin synthesis and maturation within these cells.
Molecular Bases of Hemoglobin Production and Degradation in Erythroid Precursors
Under physiological conditions, a sophisticated protein quality control system operates within erythroid cells to ensure proper hemoglobin folding and assembly. Misfolded or excess globin chains are typically targeted for degradation through pathways such as the ubiquitin-proteasome system. researchgate.net This mechanism is vital for preventing the accumulation of potentially harmful protein species.
Intracellular Accumulation of Misfolded this compound
The amino acid substitution in this compound renders the molecule unstable. nih.govkarger.com Unstable hemoglobin variants are prone to misfolding and denaturation within the erythrocyte. oncohemakey.combibliotekanauki.pl This misfolding leads to the intracellular accumulation of aberrant hemoglobin species. bmglabtech.comcore.ac.uk
The accumulation of misfolded this compound can result in the formation of insoluble protein aggregates known as Heinz bodies. nih.gov These inclusion bodies represent denatured and precipitated hemoglobin and are a hallmark feature observed in erythrocytes containing unstable hemoglobin variants, including this compound. nih.govkarger.com The presence of Heinz bodies signifies a failure of the cellular quality control mechanisms to efficiently clear the abnormal protein.
Cellular Responses to this compound-Induced Stress
The intracellular accumulation of misfolded and unstable this compound, along with the formation of Heinz bodies, imposes significant stress on erythroid cells. These cells activate various stress response pathways aimed at restoring protein homeostasis and mitigating damage. elifesciences.orgnumberanalytics.com Such responses can include the induction of heat shock proteins (chaperones) that assist in protein refolding or target misfolded proteins for degradation. elifesciences.orgnumberanalytics.com
However, the persistent presence of a significant burden of unstable hemoglobin can overwhelm these protective mechanisms, leading to chronic cellular stress. bmglabtech.com This sustained stress can impair erythroid differentiation and maturation in the bone marrow and reduce the lifespan of circulating erythrocytes. researchgate.net The cellular stress induced by unstable hemoglobin also involves oxidative stress, a key contributor to cellular damage. nih.govnih.gov
Molecular Mechanisms of Cellular Damage
The instability and propensity for misfolding of this compound directly contribute to cellular damage within erythrocytes through the generation of reactive oxygen species and disruption of the erythrocyte membrane.
Generation of Reactive Oxygen Species by Unstable this compound
Hemoglobin, due to the redox activity of its heme iron, can participate in reactions that generate reactive oxygen species (ROS). nih.govcabidigitallibrary.orgfrontiersin.org Unstable hemoglobin variants like this compound are particularly susceptible to auto-oxidation, a process where the ferrous iron (Fe2+) in heme is oxidized to the ferric state (Fe3+), releasing a superoxide (B77818) radical. nih.govcabidigitallibrary.orgfrontiersin.orgfrontiersin.org
The denaturation of unstable this compound leads to the release of free heme and iron from the globin chains. nih.govcabidigitallibrary.orgnih.gov Both free heme and iron are potent catalysts for the generation of highly reactive oxygen species, such as hydroxyl radicals, through Fenton and Haber-Weiss reactions. nih.govnih.govnih.gov This increased production of ROS creates a state of oxidative stress within the erythrocyte. nih.govfrontiersin.org
Oxidative stress can inflict damage on essential cellular components, including proteins, lipids, and nucleic acids. nih.govnih.gov In erythrocytes containing this compound, the excessive generation of ROS by the unstable variant is a major factor contributing to cellular injury. frontiersin.org
Membrane Damage Mechanisms in Erythrocytes Containing this compound
The erythrocyte membrane is highly vulnerable to oxidative damage. nih.gov ROS generated by the unstable this compound can induce lipid peroxidation, leading to structural damage and increased permeability of the red blood cell membrane. nih.govnih.gov
Furthermore, the denatured and precipitated hemoglobin (hemichromes) can bind to the inner surface of the erythrocyte membrane, particularly to band 3 protein. researchgate.net This binding disrupts the interactions between the membrane skeleton (composed of proteins like spectrin) and the lipid bilayer, compromising the mechanical stability and deformability of the red blood cell. nih.govresearchgate.net The resulting rigid and damaged erythrocytes are less able to navigate the microcirculation and are prematurely recognized and cleared by macrophages in the spleen and liver, contributing to chronic hemolytic anemia. researchgate.netuniroma1.it The process of membrane damage can also involve the shedding of membrane-bound microparticles containing oxidized lipids and proteins. nih.gov
Pathways of Premature Erythrocyte Destruction (Molecular Aspects)
This compound (Hb Torino) is an unstable hemoglobin variant resulting from a specific amino acid substitution in the alpha-globin chain: phenylalanine at position α43 (CD1) is replaced by valine capes.gov.brtandfonline.com. This mutation disrupts the stability of the hemoglobin molecule, particularly affecting the α1-β1 contact region researchgate.netmdpi.com. The instability of Hb Torino is a key factor driving the premature destruction of erythrocytes through several interconnected molecular pathways.
One of the primary consequences of the unstable Hb Torino molecule is its increased propensity for oxidation and denaturation mhmedical.com. Normal hemoglobin undergoes auto-oxidation, producing methemoglobin and reactive oxygen species (ROS) frontiersin.orgnih.gov. However, unstable variants like Hb Torino are more susceptible to this process, leading to an accelerated rate of oxidation. The oxidation of exposed sulfhydryl groups on the unstable globin chains facilitates the formation of disulfide bonds and distortion of the protein's tertiary structure eclinpath.com.
This molecular instability and oxidative damage lead to the formation of hemichromes, which are irreversibly oxidized and denatured hemoglobin species mdpi.comsemanticscholar.org. Hemichromes tend to precipitate within the erythrocyte cytoplasm mdpi.commhmedical.com. These intracellular aggregates are known as Heinz bodies capes.gov.breclinpath.com. Heinz bodies are characteristic inclusions found in red blood cells affected by unstable hemoglobin variants or oxidative stress capes.gov.brmdpi.comeclinpath.com.
The formation and accumulation of Heinz bodies have significant molecular consequences for the erythrocyte membrane. The precipitated hemichromes/Heinz bodies can bind or intercalate with the red cell membrane, particularly associating with band 3 protein aggregates mhmedical.comnih.gov. This interaction disrupts the integrity and function of the membrane cytoskeleton nih.gov. The binding of denatured hemoglobin to the membrane increases membrane rigidity and decreases erythrocyte deformability mhmedical.comresearchgate.net.
Furthermore, the precipitation of Hb Torino and the associated oxidative stress contribute to alterations in red cell membrane ion transport pathways. Studies in other hemoglobinopathies involving unstable chains have shown a link between hemoglobin precipitation, membrane oxidative damage, and abnormalities in ion transport, such as the activation of the K-Cl cotransport pathway leading to potassium loss and cellular dehydration nih.gov.
The molecular damage to the erythrocyte membrane, coupled with the presence of rigid Heinz bodies, impairs the ability of red blood cells to navigate the narrow capillaries and the splenic sinusoids mdpi.commhmedical.com. As these damaged cells attempt to pass through the spleen, macrophages recognize and remove the Heinz bodies, a process called "pitting" mhmedical.comfrontiersin.org. While pitting removes the inclusions, it also results in a loss of membrane surface area mhmedical.com. Repeated pitting and membrane damage ultimately lead to the premature clearance of these erythrocytes from the circulation by the reticuloendothelial system, primarily in the spleen mhmedical.comfrontiersin.org. This extravascular hemolysis is a major contributor to the hemolytic anemia observed in individuals with unstable hemoglobin variants like Hb Torino mhmedical.comfrontiersin.org.
In addition to extravascular hemolysis, severe membrane damage and oxidative stress can, in some cases, lead to intravascular hemolysis, where red blood cells lyse within the bloodstream, releasing free hemoglobin into the plasma eclinpath.comfrontiersin.org.
Molecular Events Leading to Premature Erythrocyte Destruction in this compound
| Molecular Event | Description | Consequence for Erythrocyte |
| This compound Instability | Amino acid substitution (α43 Phe→Val) disrupts molecular structure, particularly α1-β1 interface. tandfonline.comresearchgate.netmdpi.com | Increased susceptibility to denaturation and oxidation. mhmedical.com |
| Increased Oxidation | Accelerated auto-oxidation of Hb Torino due to instability and exposure of reactive groups. frontiersin.orgnih.gov | Generation of reactive oxygen species (ROS). frontiersin.orgnih.gov |
| Hemichrome Formation | Irreversible oxidation and denaturation of unstable Hb Torino molecules. mdpi.comsemanticscholar.org | Precursors to intracellular precipitates. mdpi.comsemanticscholar.org |
| Heinz Body Precipitation | Aggregation and precipitation of hemichromes within the erythrocyte cytoplasm. capes.gov.brmdpi.commhmedical.comeclinpath.com | Formation of visible intracellular inclusions. capes.gov.breclinpath.com |
| Membrane Interaction | Binding and intercalation of Heinz bodies/denatured Hb with the erythrocyte membrane (e.g., band 3). mhmedical.comnih.gov | Disruption of membrane integrity and cytoskeleton. nih.gov |
| Oxidative Membrane Damage | ROS generated during Hb oxidation damage membrane lipids and proteins. nih.govfrontiersin.orgmdpi.com | Increased membrane rigidity, altered ion transport. nih.govresearchgate.netfrontiersin.org |
| Impaired Deformability | Combined effect of Heinz bodies and membrane damage reduces red cell flexibility. mhmedical.comresearchgate.net | Difficulty traversing narrow capillaries and splenic sinusoids. mdpi.commhmedical.com |
| Splenic Pitting | Macrophage removal of Heinz bodies in the spleen. mhmedical.comfrontiersin.org | Loss of membrane surface area. mhmedical.com |
| Premature Clearance | Removal of damaged, less deformable erythrocytes by the reticuloendothelial system (extravascular hemolysis). mhmedical.comfrontiersin.org | Reduced red blood cell lifespan, leading to anemia. mhmedical.comfrontiersin.org |
| Intravascular Hemolysis | Lysis of severely damaged erythrocytes within the bloodstream (less common but can occur). eclinpath.comfrontiersin.org | Release of free hemoglobin into plasma. eclinpath.comfrontiersin.org |
Advanced Research Methodologies for Hemoglobin Torino
Genetic Analysis Techniques
Genetic analysis plays a critical role in definitively identifying the mutation responsible for Hemoglobin Torino. Since protein-based methods may not always detect unstable variants reliably due to denaturation, analyzing the globin genes provides a direct means of diagnosis. nih.govtandfonline.com
Polymerase Chain Reaction (PCR) Applications for Globin Gene Amplification
Polymerase Chain Reaction (PCR) is a fundamental technique used to amplify specific regions of DNA, allowing for detailed analysis of globin genes. PCR enables the creation of millions of copies of a target DNA sequence from a small starting sample. modernbio.com This amplification is essential for subsequent genetic analyses, such as DNA sequencing. PCR has been widely applied in the study of globin genes to amplify regions containing potential mutations, including those in the alpha-globin gene where the Hb Torino mutation is located. nih.govresearchgate.nethaematologica.orgunito.itspringermedizin.de
Direct DNA Sequencing for Mutation Identification
Direct DNA sequencing is considered a definitive method for identifying the specific nucleotide change that causes a hemoglobin variant like Hb Torino. tandfonline.comnih.govarupconsult.comresearchgate.net By determining the exact sequence of nucleotides in the amplified globin gene region, researchers can pinpoint the mutation responsible for the amino acid substitution. For this compound, the presumed mutation is a TTC to GTC change in the alpha-globin gene, leading to the Phe->Val substitution at codon 43. psu.edu Direct sequencing allows for the confirmation of this specific genetic alteration. nih.govunito.itspringermedizin.dearchivesofmedicalscience.comnih.govresearchgate.net
Next-Generation Sequencing Approaches for Variant Discovery
Next-Generation Sequencing (NGS), also known as massively parallel sequencing, represents a significant advancement in genetic analysis. mdpi.comnih.gov NGS technologies allow for the rapid and high-throughput sequencing of large regions of DNA, including entire genes or even whole genomes. unito.itmdpi.comnih.gov This is particularly useful for identifying known and potentially novel hemoglobin variants, including unstable ones that might be missed by initial screening methods. springermedizin.demdpi.comsanquin.org NGS can detect single nucleotide variants (SNVs), insertions/deletions (indels), and copy number variants (CNVs) in the globin gene clusters. mdpi.com While traditional methods may require a step-by-step approach, NGS enables comprehensive analysis in a single assay, accelerating the discovery and characterization of hemoglobin variants. mdpi.com
Protein Characterization Techniques
Analyzing the protein product of the mutated globin gene provides insights into the biochemical properties and behavior of the hemoglobin variant. While unstable hemoglobins (B146990) like Hb Torino can be challenging to study at the protein level due to their tendency to denature, certain techniques are employed. nih.govganeshdiagnostic.com
Chromatographic Separation Methods (HPLC, Ion-Exchange Chromatography)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ion-Exchange Chromatography (IEC), are widely used for separating and quantifying different hemoglobin fractions based on their charge and other properties. Current time information in Turin, IT.springernature.comnih.govhalolabs.com Ion-exchange chromatography separates molecules based on their charge, which can be affected by amino acid substitutions in hemoglobin variants. HPLC, especially ion-exchange HPLC, is a routine method for identifying and quantifying hemoglobin variants. springernature.comnih.gov However, unstable hemoglobins like Hb Torino may undergo rapid denaturation, which can affect their detection and accurate quantification by these methods. nih.govtandfonline.com Despite this, chromatographic methods are valuable for initial screening and can provide clues about the presence of an abnormal hemoglobin. arupconsult.comCurrent time information in Turin, IT.nih.govnih.gov
Electrophoretic Techniques (Isoelectric Focusing, Gel Electrophoresis)
Electrophoretic techniques separate proteins based on their charge and/or size. Gel electrophoresis, including techniques like cellulose (B213188) acetate (B1210297) electrophoresis and gel electrophoresis at alkaline pH, has historically been used for hemoglobin separation. halolabs.comnih.govojp.gov However, this compound is reported to move with Hemoglobin A on paper and starch gel electrophoresis at alkaline pH, making its separation from HbA difficult using these methods. psu.edu
Isoelectric Focusing (IEF) is an electrophoretic technique that separates proteins based on their isoelectric point (pI), the pH at which a protein has no net charge. nih.govariseinitiative.orgbio-rad.com IEF offers higher resolution compared to traditional gel electrophoresis and can distinguish between hemoglobin variants with subtle differences in charge. nih.gov IEF has been adapted for screening and characterizing numerous hemoglobin variants. nih.gov While specific IEF data for this compound was not available in the search results, IEF has been shown to reveal special patterns for some unstable mutants like Hb Köln. nih.gov This suggests its potential utility in the characterization of other unstable variants, although their rapid denaturation can still pose a challenge. nih.govganeshdiagnostic.com
Interactive Table 1: Common Protein Characterization Techniques for Hemoglobin Variants
| Technique | Principle of Separation | Application in Hemoglobin Analysis | Potential for Unstable Hbs (e.g., Hb Torino) |
| Ion-Exchange Chromatography | Separation based on charge | Separation and quantification of Hb fractions and variants | Detection can be challenging due to denaturation; may require fresh samples. |
| HPLC (general) | Various (e.g., ion-exchange) | Routine screening, identification, and quantification of Hb variants | Similar limitations to ion-exchange chromatography for unstable variants. |
| Gel Electrophoresis | Separation based on charge/size | Screening for abnormal hemoglobins | Limited separation from HbA reported for Hb Torino at alkaline pH. psu.edu |
| Isoelectric Focusing (IEF) | Separation based on pI | High-resolution separation and characterization of Hb variants | Potential for revealing distinct patterns, but denaturation can interfere. |
Mass Spectrometry-Based Proteomics for Variant Identification
Mass spectrometry (MS) has emerged as a powerful tool for the detection and identification of hemoglobin variants, offering advantages in accuracy and speed compared to traditional methods like electrophoresis and chromatography, especially for novel or silent variants. lcms.cznih.gov The technique determines the molecular weight of globin chains, and the mass difference from normal chains can suggest possible amino acid mutations based on the genetic code. lcms.cz
Peptide Mass Mapping and Fingerprinting
Peptide mass mapping, also known as peptide mass fingerprinting (PMF), is a common bottom-up proteomics approach used in hemoglobin variant analysis. This method involves the enzymatic digestion of the globin chains into smaller peptides, typically using trypsin. chl.co.nzmdpi.com The masses of these resulting peptides are then measured by mass spectrometry, often using MALDI-TOF MS. mdpi.comnih.gov By comparing the observed peptide masses to the theoretical masses of peptides from known hemoglobin sequences, researchers can identify peptides with altered masses, indicating a potential amino acid substitution, insertion, or deletion. chl.co.nzmdpi.com
For hemoglobin variants, a database of variant protein sequences can be used to specify the search and reduce analysis time. mdpi.com The difference in mass between wild-type and mutated peptides, combined with sequencing results, helps infer the nature of the mutation. mdpi.com
Top-Down Proteomics for Intact Globin Chain Analysis
In contrast to bottom-up approaches, top-down proteomics involves the analysis of intact protein molecules without prior enzymatic digestion. nih.govnih.gov This method allows for the direct characterization of the sequences of intact globin subunits and the identification of proteoforms. nih.govashpublications.org Electrospray ionization (ESI) mass spectrometry is frequently used for intact globin chain analysis. lcms.cznih.gov
Top-down proteomics can quickly provide molecular weight information for both alpha and beta hemoglobin chains. nih.gov This approach can be particularly useful for screening purposes and can complement or partially replace conventional methods for hemoglobin variant identification. ashpublications.orgresearchgate.net High-resolution mass spectrometry, such as Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR MS), offers ultrahigh mass accuracy, which is beneficial for resolving variants with small mass differences. researchgate.netnih.gov
Tandem Mass Spectrometry for Amino Acid Sequence Confirmation
Tandem mass spectrometry (MS/MS) is a crucial technique for confirming the amino acid sequence of variant peptides identified through peptide mass mapping or for de novo sequencing in top-down proteomics. lcms.czmdpi.comacs.org In MS/MS, selected precursor ions (peptides or intact proteins) are fragmented, and the masses of the resulting fragment ions are measured. acs.org The pattern of these fragment ions provides information about the amino acid sequence. acs.org
Sequencing the tryptic peptide containing the mutation by tandem MS allows for the positive identification of the variant and confirmation of the specific amino acid change. lcms.czmdpi.com This is particularly important for identifying novel variants or resolving ambiguities from other techniques. nih.govmdpi.com MS/MS can achieve extensive residue cleavage, aiding in de novo sequencing of hemoglobin variants. nih.gov
Structural Biology Approaches
X-ray Crystallography for Atomic Resolution Structure Determination
X-ray crystallography is a fundamental technique for determining the atomic resolution three-dimensional structure of proteins. nih.govnih.govspringernature.com By obtaining diffraction patterns from protein crystals, researchers can computationally reconstruct the electron density map and build an atomic model of the protein. rsc.orgnih.gov
X-ray crystallography has been historically used to study the structure of hemoglobin and many naturally occurring variants. nih.govnih.gov It provides the highest resolution approach to assess the effects of globin amino acid substitutions on molecular structure. nih.gov The technique has been pivotal in understanding hemoglobin allostery and the structural changes related to ligand binding. nih.govspringernature.comfrontiersin.org While obtaining diffraction-quality crystals of hemoglobin variants can sometimes require extra effort due to their lower abundance, recombinant expression can also be used to obtain sufficient protein for crystallization. nih.gov
Cryo-Electron Microscopy (Cryo-EM) for Quaternary Structure Analysis
Cryo-electron microscopy (Cryo-EM) is a powerful technique that allows for the determination of macromolecular structures, including proteins, in a near-native state without the need for crystallization. researchgate.netwikipedia.org Single-particle cryo-EM involves imaging a large number of individual protein particles embedded in a thin layer of vitreous ice and computationally reconstructing a 3D map from the 2D images. researchgate.netwikipedia.org
Computational Modeling and Molecular Dynamics Simulations
These simulations can model the interactions between hemoglobin molecules and their surrounding environment, including water molecules and other cellular components researchgate.net. By simulating the protein's movement over time, researchers can observe changes in tertiary and quaternary structure, explore heme dissociation pathways, and assess the impact of the mutation on ligand binding affinity and cooperativity nih.govnih.gov. Studies on hemoglobin using MD simulations have revealed structural pathways related to heme destabilization and the intermediates involved in this process nih.gov. They can also highlight the importance of solvent box size for accurate simulations of hemoglobin tetramer stability elifesciences.org.
Computational approaches can complement experimental data by providing detailed, atomic-level perspectives on the effects of mutations that may not be easily observable through experimental techniques alone nih.gov.
In Vitro and Cellular Model Systems
In vitro and cellular model systems are indispensable tools for studying the functional consequences of hemoglobin variants and evaluating potential therapeutic strategies. These systems allow for controlled experimentation on hemoglobin production, stability, and assembly in a cellular context mdpi.commdpi.com.
Recombinant Expression Systems for this compound Production
Recombinant expression systems enable the production of specific hemoglobin variants, including this compound, in controlled laboratory settings. These systems typically involve introducing the modified globin gene into host organisms or cell lines that can transcribe and translate the genetic information to produce the desired protein sartorius.comnih.gov.
Various expression systems, such as bacterial systems (e.g., Escherichia coli), yeast (e.g., Pichia pastoris), or even plant-based systems, can be employed for recombinant protein production sartorius.comnih.govpolito.itresearchgate.net. The choice of system depends on factors such as the complexity of the protein, the need for post-translational modifications, and the desired yield. Recombinant expression allows researchers to produce sufficient quantities of purified this compound for detailed biochemical and structural studies.
Erythroid Cell Culture Models for Studying Hemoglobin Stability and Assembly
Erythroid cell culture models provide a more physiologically relevant environment to study the synthesis, assembly, and stability of hemoglobin variants within developing red blood cells nih.gov. These models can be derived from various sources, including peripheral blood mononuclear cells or hematopoietic stem cells nih.gov.
Development of Induced Pluripotent Stem Cell (iPSC) Models for Hemoglobinopathies Research
Induced pluripotent stem cell (iPSC) technology has revolutionized the study of hemoglobinopathies, including those involving variants like this compound rarediseasesjournal.comscientificarchives.comnih.govmdpi.com. iPSCs are generated by reprogramming somatic cells from patients or healthy individuals into a pluripotent state rarediseasesjournal.comscientificarchives.com. These cells can then be differentiated into various cell types, including erythroid cells, providing a renewable source of patient-specific cells for research rarediseasesjournal.comscientificarchives.comhaematologica.org.
iPSC models allow for the creation of in vitro disease models that recapitulate key aspects of hemoglobinopathies rarediseasesjournal.comscientificarchives.com. Researchers can generate iPSCs from individuals with this compound to study the specific cellular phenotype associated with this variant, such as effects on erythroid differentiation, hemoglobin production, and red blood cell characteristics mdpi.comhaematologica.org. Furthermore, iPSC technology, combined with gene editing techniques, offers the potential to correct the underlying genetic mutation in vitro, providing a powerful tool for understanding disease mechanisms and testing potential therapeutic strategies rarediseasesjournal.comnih.govmdpi.com. Studies using iPSCs have demonstrated their ability to undergo complete terminal erythroid maturation and the potential for correcting genetic defects in hemoglobinopathies haematologica.org.
Comparative Research on Hemoglobin Torino and Other Hemoglobin Variants
Structural Homologies and Divergences with Other Unstable Hemoglobins (B146990)
Unstable hemoglobin variants are caused by mutations in globin genes that lead to alterations in hemoglobin structure, resulting in destabilization, altered solubility, intracellular precipitation, and subsequent hemolysis. dynamed.comarupconsult.com Hb Torino falls into this category, exhibiting structural changes that compromise its stability.
The instability in these variants often arises from amino acid substitutions or deletions that disrupt key structural elements such as alpha-helices, alter the steric configuration of the heme pocket, or affect intersubunit contacts. dynamed.comnih.govmhmedical.comnih.gov The consequence of this instability is the denaturation and precipitation of hemoglobin within red blood cells, forming inclusions known as Heinz bodies. dynamed.comarupconsult.comnih.govmhmedical.com These Heinz bodies bind to the red cell membrane, leading to premature destruction of the affected cells, primarily in the spleen. arupconsult.comnih.govmhmedical.com
Comparative Analysis of Alpha-Chain Variants
Hb Torino is an alpha-chain variant characterized by a substitution of phenylalanine (Phe) with serine (Ser) at position CD1 (position 43 in the alpha-globin chain). haematologica.org This position, also referred to as CD43(α2), is critical as it is one of two invariable residues among all globin chains and is involved in maintaining the heme in the proper position for interaction with the globin chain. haematologica.org
Comparative analysis with other unstable alpha-chain variants reveals shared mechanisms of instability. For instance, variants like Hb Hirosaki (Phe>Leu) and Hb Sens (Phe>Ile) involve substitutions at the same CD43 position as Hb Torino, affecting the crucial phenylalanine residue involved in heme-globin interaction. haematologica.org These mutations at critical positions within the alpha-globin chain can significantly impact the stability of the resulting hemoglobin molecule. haematologica.orgresearchgate.net
Shared Molecular Pathophysiological Mechanisms with Beta-Chain Unstable Variants
The molecular pathophysiological mechanisms observed in Hb Torino are shared with many unstable beta-chain variants. Similar to alpha-chain variants, unstable beta-chain hemoglobins result from mutations that compromise the structural integrity of the beta-globin chain. mhmedical.comnih.gov Examples of unstable beta-chain variants at positions comparable to CD43 in the alpha chain, affecting the heme-globin interaction, include Hb Hammersmith (Phe>Ser), Hb Sendagi (Phe>Val), and Hb Louisville (Phe>Leu). haematologica.org
In both alpha and beta unstable variants, the fundamental issue is the tendency of the abnormal globin chains or the resulting hemoglobin tetramer to unfold or aggregate. dynamed.comnih.gov This leads to the formation of insoluble precipitates (Heinz bodies) within the erythrocytes. dynamed.comarupconsult.comnih.govmhmedical.com The presence of Heinz bodies and the resulting damage to the red cell membrane trigger premature red cell destruction (hemolysis), contributing to chronic hemolytic anemia. arupconsult.comnih.govmhmedical.com The severity of the hemolytic anemia can vary depending on the degree of instability of the variant and other factors, including the co-inheritance of thalassemia. dynamed.com
Functional Distinctions from High Oxygen Affinity Hemoglobins
Hemoglobin variants can also be classified based on their oxygen binding properties, specifically their affinity for oxygen. While unstable hemoglobins often exhibit altered oxygen affinity, they are functionally distinct from high oxygen affinity hemoglobins, which primarily cause erythrocytosis due to impaired oxygen delivery to tissues. mdpi.comoncohemakey.com
Hb Torino is characterized by a substitution at a position critical for heme interaction, and this alteration has been reported to lead to a lower oxygen affinity conformation. haematologica.org This is in contrast to high oxygen affinity hemoglobins, which have an increased avidity for oxygen. mdpi.comoncohemakey.com
Comparison of Oxygen Binding Curves and P50 Values
The oxygen binding properties of hemoglobin are typically represented by the oxygen dissociation curve, which plots oxygen saturation against the partial pressure of oxygen (pO2). acutecaretesting.orgjhas-bsh.commedmastery.com A key parameter derived from this curve is the P50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated. acutecaretesting.orgmedmastery.comderangedphysiology.com The normal P50 for adult hemoglobin (HbA) is typically around 26.6 to 28 mmHg. acutecaretesting.orgmedmastery.comderangedphysiology.com
High oxygen affinity hemoglobins are characterized by a leftward shift of the oxygen dissociation curve and a lower than normal P50 value, indicating that hemoglobin is more saturated with oxygen at lower pO2 levels. mdpi.comoncohemakey.commedmastery.comderangedphysiology.commayocliniclabs.com This increased affinity can impair oxygen release to the tissues. mdpi.comoncohemakey.com
Conversely, lower oxygen affinity, as suggested for Hb Torino haematologica.org, would result in a rightward shift of the oxygen dissociation curve and a higher than normal P50 value. acutecaretesting.orgmedmastery.com This indicates that hemoglobin releases oxygen more readily at higher pO2 levels. While specific P50 values for Hb Torino were not found in the search results, the reported lower oxygen affinity suggests its oxygen binding curve would be shifted to the right compared to HbA and significantly to the right compared to high oxygen affinity variants. haematologica.orgacutecaretesting.orgmedmastery.com
For comparison, here are typical P50 values for some hemoglobin variants:
| Hemoglobin Variant | P50 (mmHg) | Oxygen Affinity Relative to HbA |
| HbA | ~26.6-28 | Normal |
| HbF | ~20 | High |
| HbE | ~33 | Lower |
| HbS | ~40 | Lower |
Note: P50 values can vary depending on measurement conditions (pH, temperature, 2,3-BPG). acutecaretesting.orgjhas-bsh.comderangedphysiology.com
Structural Basis for Differential Oxygen Affinity Regulation
The structural basis for the differential oxygen affinity between Hb Torino and high oxygen affinity hemoglobins lies in the specific amino acid substitutions and their impact on the conformational states of the hemoglobin molecule. Hemoglobin exists in equilibrium between two main quaternary structures: the tense (T) state, which has low oxygen affinity, and the relaxed (R) state, which has high oxygen affinity. oncohemakey.comacutecaretesting.org Oxygen binding stabilizes the R state. acutecaretesting.org
In the case of Hb Torino, the Phe>Ser substitution at CD1 (α43) affects a residue directly involved in the heme pocket. haematologica.org This disruption of the normal interaction between the globin chain and the heme group likely impacts the stability of both the T and R states and alters the cooperative binding of oxygen. dynamed.comhaematologica.orgresearchgate.net The reported lower oxygen affinity haematologica.org suggests that this specific structural alteration may favor the T state or destabilize the R state compared to HbA, leading to a reduced ability to bind oxygen tightly. This contrasts with the mechanisms in high oxygen affinity variants that promote the R state. oncohemakey.combiorxiv.org
Genetic Epidemiology and Global Distribution Patterns (Research Perspectives)
Unstable hemoglobin variants, including Hb Torino, are generally rare inherited disorders. dynamed.comarupconsult.com They are typically inherited in an autosomal dominant manner, with clinical manifestations often observed in heterozygotes. dynamed.comarupconsult.commhmedical.com Homozygous or compound heterozygous states with other unstable variants are often thought to be lethal. mhmedical.com
The initial identification of Hb Torino occurred in Torino, Italy. Current time information in Turin, IT.karger.comclinsurggroup.us However, specific comprehensive data on the global distribution and genetic epidemiology of Hb Torino itself is limited in the provided search results. Research on the epidemiology of hemoglobin disorders more broadly indicates that the distribution of various hemoglobin variants, such as HbS and thalassemia, is influenced by factors like historical prevalence of malaria (due to the protective effect of carrier states) and population migration patterns. researchgate.netnih.govthescipub.com
Research perspectives in the genetic epidemiology of rare hemoglobin variants like Hb Torino involve:
Identifying new variants through screening programs, particularly in diverse and multiethnic populations where miscegenation can lead to a higher likelihood of encountering rare combinations. htct.com.br
Characterizing the molecular basis of instability and altered function for newly discovered and rare variants.
Investigating the clinical spectrum associated with these variants, as presentation can vary widely depending on the specific mutation and the presence of co-inherited globin gene defects (e.g., thalassemia). dynamed.comhtct.com.br
Understanding the population genetics of these rare variants to trace their origins and spread.
While some unstable hemoglobins like Hb Köln and Hb Hasharon are more commonly encountered in certain populations, many, including Hb Torino, appear to be confined to single families or specific geographic regions where they were first identified. dynamed.com Continued research is needed to better understand the true incidence and global distribution patterns of rare unstable hemoglobins like Hb Torino.
Population Genetics Studies on Hemoglobin Variant Prevalence
Population genetics studies on hemoglobin variants are essential for understanding their distribution, frequency, and impact on public health. Hemoglobin variants, including structural defects and thalassemias, are among the most common inherited disorders globally, with carrier prevalence varying significantly across regions and influenced by ancestry. scielo.brresearchgate.netresearchgate.netchallengetdt.com
While comprehensive population genetics studies specifically detailing the prevalence of Hemoglobin Torino across various global populations are limited in the provided search results, research on other hemoglobin variants provides context for how such studies are conducted and the patterns observed. Studies often utilize techniques like hemoglobin electrophoresis, High-Performance Liquid Chromatography (HPLC), and genetic sequencing to identify and quantify different hemoglobin types. scielo.brresearchgate.netmedrxiv.orgarchivesofmedicalscience.com
For instance, a study in Colombia analyzed over 2,200 individuals, finding that Hemoglobin S (HbS) and thalassemia were the main hemoglobinopathies, with varying prevalence across different geographic regions influenced by ancestry. scielo.brresearchgate.netnih.gov Hemoglobin S was more prevalent in the Pacific and Caribbean regions, while thalassemia and HbS were more common in the Andean and Orinoquia regions. scielo.brresearchgate.net Another large study in Saudi Arabia, involving over 1.8 million individuals, identified HbS as the most prevalent beta-hemoglobin variant, followed by beta-thalassemia, with regional variations observed. researchgate.net Rare variants like HbO-Arab, HbD, HbG, HbC, HbE, and Hb Lepore were detected less frequently. researchgate.net
Studies on alpha-globin gene variations also contribute to understanding hemoglobin variant prevalence. For example, a study in Iran identified various alpha-globin gene deletions and point mutations, noting that the -α3.7 mutation was the most frequent alpha-thalassemia lesion. journalaim.com Another study in China investigated the prevalence and distribution of alpha-globin gene triplication, finding a carrier rate of 1.95% in the Ganzhou region. nih.gov
Geographic Distribution of this compound and Related Variants
The geographic distribution of hemoglobin variants is often linked to historical factors, migration patterns, and selective pressures, such as resistance to malaria. This compound has been reported in Italian families. psu.eduithanet.eu Its name itself suggests an initial identification in Turin, Italy. Current time information in Turin, IT.
The distribution of common inherited structural hemoglobin variants and thalassemias shows distinct geographic patterns globally. For example, sickle cell anemia (related to HbS) is prevalent throughout sub-Saharan Africa and in pockets in the Mediterranean region, the Middle East, and the Indian subcontinent. nih.gov Hemoglobin E is widespread throughout the eastern half of the Indian subcontinent, Bangladesh, Myanmar, and East and Southeast Asia. nih.gov Beta-thalassemia is primarily found in South Asia, the Middle East, North Africa, and Southern Europe. challengetdt.com
The presence of this compound in Italian families aligns with Southern Europe being a region where various hemoglobinopathies, including beta-thalassemia, are found. challengetdt.com Migration has also played a significant role in altering the global distribution of hemoglobin disorders, bringing variants to areas where they were not traditionally common. who.int
While detailed maps specifically illustrating the global distribution of this compound were not found, its identification in Italy and a case reported in a Lebanese woman suggest a potential presence in the Mediterranean or surrounding regions. psu.eduithanet.eu The study of rare variants like this compound contributes to the broader understanding of the genetic landscape of hemoglobinopathies and their geographic spread.
Note: The provided outline was incomplete, starting from section 6.3. This response provides content for the requested sections based on the available information.
Future Directions in Hemoglobin Torino Research
Elucidation of Molecular Chaperone Interactions and Protein Folding Pathways
Future research on Hemoglobin Torino includes a focus on understanding its interactions with molecular chaperones and the protein folding pathways it follows. Molecular chaperones are crucial for assisting the proper folding of nascent proteins and refolding those that have lost their typical conformations, preventing misfolding and aggregation. abcam.commdpi.comnih.gov Unstable hemoglobin variants, like this compound, can result from folding defects or issues with binding to stabilizing proteins such as alpha-hemoglobin stabilizing protein (AHSP). researchgate.net Investigating how this compound interacts with chaperone systems, such as Hsp70 and chaperonins, could reveal mechanisms underlying its instability and precipitation. abcam.comscnu.edu.cnresearchgate.net Research aims to understand how the cellular machinery handles the misfolded or partially folded this compound variant and the points at which these processes fail, leading to the formation of inclusion bodies. researchgate.netresearchgate.net Understanding these interactions at a molecular level may identify potential targets for interventions aimed at improving the folding or stability of the variant hemoglobin. nih.gov
Development of Novel Biochemical and Biophysical Assays for Variant Screening
The identification and characterization of hemoglobin variants, including this compound, rely on various biochemical and biophysical techniques. Future directions involve the development of novel and more sensitive assays for screening and diagnosing these variants. nih.govnih.gov Traditional methods like hemoglobin electrophoresis and high-performance liquid chromatography (HPLC) are used, but advancements in technology offer opportunities for improved detection. psu.edunih.govnih.govtosohemoglobine.it Capillary electrophoresis (CE), for instance, has shown utility in identifying hemoglobin variants. nih.gov Future research will likely explore integrating advanced techniques, potentially including mass spectrometry-based approaches or novel chromatographic methods, to enhance the resolution and accuracy of variant identification and quantification. nih.gov The goal is to develop high-throughput screening methods that can efficiently detect rare or co-inherited hemoglobin variants, improving diagnostic capabilities and genetic counseling. nih.govnih.gov
Investigation of Genetic Modifiers Influencing this compound Expression and Stability
The clinical severity of hemoglobinopathies can be influenced by genetic modifiers. mdpi.comnih.govmdpi.com Future research will investigate genetic factors that may influence the expression levels and stability of this compound. This includes studying variations in genes that regulate alpha-globin gene expression, as well as genes involved in protein quality control pathways and red blood cell homeostasis. researchgate.netmdpi.commdpi.com For example, variations in transcription factors like KLF1 and MYB, known to regulate globin gene expression, could potentially impact the production of the alpha-globin chain containing the Torino mutation. mdpi.commdpi.com Additionally, genetic variations affecting the efficiency of molecular chaperones or the ubiquitin-proteasome system could influence the clearance of unstable this compound. mdpi.comresearchgate.net Identifying these genetic modifiers may help explain the variable clinical presentation observed in individuals with this compound and could point towards potential targets for therapeutic intervention aimed at ameliorating disease severity. mdpi.commdpi.com
Design of Targeted Molecular Probes for Research Applications
The development of targeted molecular probes represents another important future direction in this compound research. These probes can be designed to specifically bind to this compound, enabling its detection, quantification, and localization in complex biological samples. unito.itunito.itugent.beacs.org Such probes could be utilized in various research applications, including the development of more sensitive diagnostic assays, studying the cellular distribution and aggregation of the variant hemoglobin, and investigating its interactions with other cellular components. unito.itunito.itugent.beacs.org Molecular imaging techniques, for instance, could potentially benefit from the development of this compound-specific contrast agents or fluorescent probes. unito.itunito.itugent.be The design of these probes will likely leverage structural information obtained from advanced studies and may involve the use of peptides, antibodies, or small molecules engineered for high specificity and affinity towards this compound. acs.org
Q & A
Q. What are the primary structural and functional differences between hemoglobin Torino and wild-type hemoglobin, and which experimental techniques are optimal for characterizing these differences?
Methodological Answer: Utilize X-ray crystallography or cryo-EM to resolve tertiary/quaternary structural anomalies . Pair with mass spectrometry to confirm amino acid substitutions (e.g., β-globin chain mutations). Functional assays like oxygen equilibrium curves and spectrophotometric analysis can quantify oxygen affinity changes. Validate findings using comparative circular dichroism (CD) to assess secondary structure stability .
Q. How should researchers design a cohort study to assess the prevalence of this compound in specific populations?
Methodological Answer: Apply the PICO framework:
- Population : Define demographic/geographic criteria (e.g., Mediterranean cohorts with unexplained hemolytic anemia).
- Intervention : Genetic screening via PCR-RFLP or DNA sequencing.
- Comparison : Wild-type hemoglobin carriers.
- Outcome : Prevalence rates, clinical phenotypes (e.g., hematologic parameters). Ensure sample size calculations using power analysis to avoid Type II errors .
Q. What biochemical assays are recommended to evaluate the stability of this compound under oxidative stress?
Methodological Answer: Conduct heat stability tests (e.g., thermal denaturation at 50°C) and isopropanol precipitation assays. Compare with wild-type hemoglobin via spectrophotometric monitoring of heme loss. Use electron paramagnetic resonance (EPR) to detect free radical formation in oxidative conditions .
Advanced Research Questions
Q. How can molecular dynamics simulations resolve contradictory findings on this compound’s oxygen dissociation kinetics?
Methodological Answer: Perform all-atom MD simulations under varying pH (6.5–7.4) and allosteric effector (2,3-BPG) concentrations. Compare free-energy landscapes of oxygen binding pockets with wild-type hemoglobin. Validate using stopped-flow kinetics experiments to reconcile computational and empirical data .
Q. What strategies address conflicting clinical data on this compound’s association with thrombotic risk?
Methodological Answer: Conduct a systematic review (PRISMA guidelines) to aggregate case-control studies. Use meta-regression to adjust for confounders (e.g., comorbidities, sample size). If heterogeneity persists, propose a multicenter study with standardized thrombotic biomarkers (D-dimer, thromboelastography) .
Q. How can CRISPR-Cas9 models elucidate the pathogenicity of this compound in erythropoiesis?
Methodological Answer: Develop erythroid progenitor cell lines with this compound knock-in mutations. Monitor differentiation via flow cytometry (CD71/CD235a markers) and single-cell RNA-seq to identify dysregulated pathways. Compare with wild-type and β-thalassemia models to isolate mutation-specific effects .
Methodological Frameworks
Q. Which frameworks ensure rigor in formulating hypotheses about this compound’s molecular interactions?
Answer: Apply the FINER criteria:
- Feasible : Access to specialized labs (e.g., hemoglobinopathy centers).
- Interesting : Mechanistic links to oxidative damage pathways.
- Novel : Unstudied post-translational modifications (e.g., glycation).
- Ethical : IRB approval for human samples.
- Relevant : Implications for rare hemolytic disorders .
Q. How should researchers optimize proteomic workflows to detect low-abundance this compound variants in heterozygotes?
Methodological Answer: Use nanoLC-MS/MS with targeted parallel reaction monitoring (PRM). Enrich samples via immunoprecipitation with anti-β-globin antibodies. Validate with spike-in experiments using synthetic peptide standards .
Data Analysis & Contradiction Management
Q. What statistical methods are appropriate for small-sample studies on this compound’s clinical manifestations?
Methodological Answer: Employ Bayesian statistics to incorporate prior data (e.g., case reports) and mitigate low power. Use bootstrapping for confidence intervals and Fisher’s exact test for categorical outcomes (e.g., splenomegaly incidence) .
Q. How can researchers differentiate artifact from pathology in this compound’s electrophoretic profiles?
Methodological Answer: Run duplicate samples using capillary electrophoresis (CE) and HPLC. Cross-validate with DNA sequencing. Include controls spiked with known variants (e.g., HbS) to rule out migration artifacts .
Ethical & Logistical Considerations
Q. What ethical guidelines govern genetic research on this compound in pediatric populations?
Methodological Answer: Adhere to the Declaration of Helsinki: obtain informed assent (for minors) and parental consent. Anonymize data to protect privacy. Collaborate with genetic counselors to communicate findings .
Q. How can biobanks enhance collaborative research on this compound’s global distribution?
Methodological Answer: Deposit samples in repositories like the CoMMon Hemoglobin Variant Database. Use standardized metadata (ISO/IEC 17025) for sample origin, storage conditions, and clinical annotations. Share data via FAIR principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
